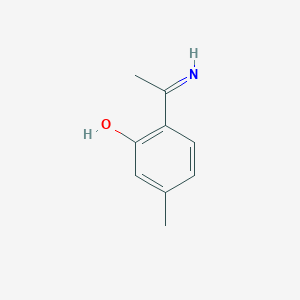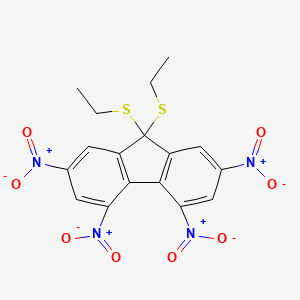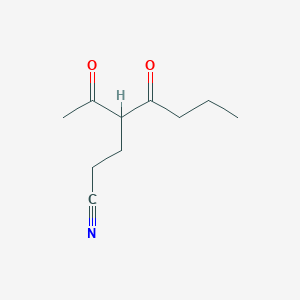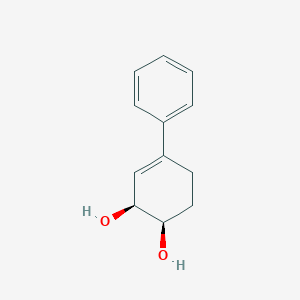
Ethyl methyl (chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C4H10ClO3P It is a derivative of phosphonic acid and contains both ethyl and methyl groups attached to the phosphorus atom, along with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl methyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl methyl phosphite with chloromethyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloromethyl group replaces a hydrogen atom on the phosphorus atom.
Another method involves the use of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, trimethylphosphite can react with chloromethyl chloride to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield phosphonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acids and alcohols.
Applications De Recherche Scientifique
Ethyl methyl (chloromethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and as a tool for studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active phosphonic acid derivatives in vivo.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl methyl (chloromethyl)phosphonate involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules. This can result in the inhibition of enzyme activity or the modification of protein function. The phosphonate moiety can also interact with metal ions and participate in coordination chemistry .
Comparaison Avec Des Composés Similaires
Ethyl methyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Dimethyl methylphosphonate: Lacks the chloromethyl group and has different reactivity and applications.
Diethyl ethylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.
Chloromethylphosphonic acid: Lacks the ester groups and has different solubility and reactivity properties.
Propriétés
Numéro CAS |
89982-12-7 |
|---|---|
Formule moléculaire |
C4H10ClO3P |
Poids moléculaire |
172.55 g/mol |
Nom IUPAC |
1-[chloromethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10ClO3P/c1-3-8-9(6,4-5)7-2/h3-4H2,1-2H3 |
Clé InChI |
NQPPGUIMPMQWRH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)

![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)



![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)


![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
